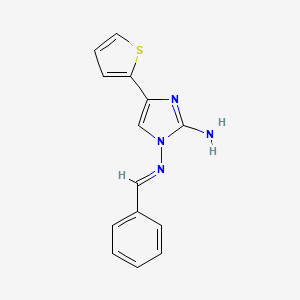

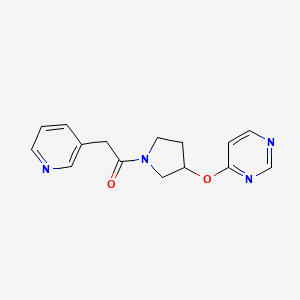

1-N-(phenylmethylidene)-4-(thiophen-2-yl)-1H-imidazole-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-N-(phenylmethylidene)-4-(thiophen-2-yl)-1H-imidazole-1,2-diamine" is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives are known for their biological and pharmaceutical importance due to the presence of the imidazole ring, which is an ionizable aromatic compound that can enhance pharmacokinetic characteristics such as solubility and bioavailability . The imidazole ring's structure allows for various chemical reactions, making it a versatile scaffold in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine involved a nucleophilic aromatic substitution (SNAr) reaction, starting with 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine and reacting with 4-phenylenediamine to yield the target compound . Although the specific synthesis of "1-N-(phenylmethylidene)-4-(thiophen-2-yl)-1H-imidazole-1,2-diamine" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. For example, the title compound in one of the studies, (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine, features an almost planar imidazo[1,2-a]pyridine ring system with slight deviations. The dihedral angles between the fused-ring system and the thiophenyl and phenyl rings indicate the three-dimensional conformation of the molecule, which is essential for its interaction with biological targets .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. For instance, 1-(2-Thienylalkyl)imidazole-2(3H)-thiones are competitive inhibitors of dopamine beta-hydroxylase (DBH), and their structure-activity relationships have been explored. Molecular modeling has been used to propose an active-site conformer, providing insights into the differences in activity between phenyl and thienyl DBH inhibitors . Another study showed that 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, can rearrange to form imidazo[1,2-a]pyridines and indoles, demonstrating the reactivity of the imidazole ring in various chemical contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents on the imidazole ring can affect the compound's polarity, solubility, and overall reactivity. The ionizable nature of the imidazole ring contributes to the compound's ability to interact with biological systems, which is often leveraged in pharmaceutical applications to optimize drug properties . The crystal structure cohesion, as observed in the (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine study, is maintained by hydrogen bonds and π-interactions, forming a three-dimensional network that can influence the compound's stability and solubility .

Wissenschaftliche Forschungsanwendungen

Cardiovascular and CNS Activity : 1-N-(phenylmethylidene)-4-(thiophen-2-yl)-1H-imidazole-1,2-diamine and related compounds exhibit significant cardiovascular and central nervous system (CNS) activities. The compounds have been evaluated as potential antihypertensive agents, showing affinities for imidazoline binding sites and adrenergic receptors. Their effects on mean arterial blood pressure and heart rate have been studied in hypertensive rats, indicating potential utility in managing hypertension (Touzeau et al., 2003). Additionally, certain derivatives have been found to influence spontaneous locomotor activity, body temperature, and exhibit antinociceptive and serotoninergic activity, suggesting a potential role in managing pain and other CNS-related disorders (Szacon et al., 2015).

Antinociceptive Properties : N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide, a related compound, has been synthesized and studied for its antinociceptive properties in mice. The compound showed a dose-dependent increase in antinociceptive latencies, indicating its potential as a potent pain management agent, significantly more potent than morphine (Andurkar et al., 2014).

Anticonvulsant Activity : Certain (arylalkyl)imidazole compounds have shown potent anticonvulsant activity. This class of compounds, which shares structural similarities with 1-N-(phenylmethylidene)-4-(thiophen-2-yl)-1H-imidazole-1,2-diamine, has been found to be effective against electroshock-induced seizures in mice. These findings underscore the potential of these compounds in the development of new treatments for epilepsy (Robertson et al., 1986).

Angiotensin II Receptor Antagonism : Some derivatives have shown potential as angiotensin II receptor antagonists, indicating their utility in managing conditions like hypertension. These compounds have demonstrated significant inhibitory effects on angiotensin II-induced pressor responses and blood pressure in animal models (Okazaki et al., 1998).

Eigenschaften

IUPAC Name |

1-[(E)-benzylideneamino]-4-thiophen-2-ylimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c15-14-17-12(13-7-4-8-19-13)10-18(14)16-9-11-5-2-1-3-6-11/h1-10H,(H2,15,17)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWRPQGMJRORIH-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NN2C=C(N=C2N)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/N2C=C(N=C2N)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-(phenylmethylidene)-4-(thiophen-2-yl)-1H-imidazole-1,2-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501631.png)

methyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide](/img/structure/B2501632.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2501635.png)

![(3Ar,6aR)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3a,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid](/img/structure/B2501636.png)

![(Z)-methyl 2-(6-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2501647.png)

![(2E)-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2501650.png)

![7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2501651.png)